molecular formula C10H6N2O4S B093764 Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid CAS No. 117-70-4

Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid

Cat. No. B093764
CAS RN: 117-70-4
M. Wt: 250.23 g/mol
InChI Key: OIDKWKZBMQUGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid (NOSA) is a heterocyclic organic compound that has been widely used in scientific research for its unique properties. It is a highly fluorescent molecule that can be used as a probe for various biological and chemical applications.

Mechanism Of Action

Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid functions as a fluorescent probe by emitting light when excited by a specific wavelength of light. The mechanism of action involves the transfer of energy from the excited state of the molecule to the ground state, resulting in the emission of light. This process is known as fluorescence.

Biochemical And Physiological Effects

Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid has been shown to have minimal toxicity and is well-tolerated by living cells. It has been used to study the dynamics of biological membranes, as well as the interactions between different molecules in living cells. Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid has also been used to study the binding of proteins, nucleic acids, and other biomolecules.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid as a fluorescent probe is its high sensitivity and specificity. It can be used to detect very small amounts of biomolecules and has a low background signal. However, Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid has some limitations, including its tendency to photobleach and its sensitivity to environmental factors such as pH and temperature.

Future Directions

There are many potential future directions for the use of Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid in scientific research. One area of interest is the development of new probes based on the Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid structure that can be used to study different biological and chemical processes. Another area of interest is the development of new techniques for using Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid in vivo, such as the use of nanotechnology to deliver Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid to specific cells or tissues. Additionally, further research is needed to better understand the mechanism of action of Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid and its interactions with different biomolecules.

Synthesis Methods

Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid can be synthesized through a multi-step process involving the reaction of naphthalene with hydrazine hydrate, followed by the reaction with sulfuric acid and sodium nitrite. The final product is obtained after purification and isolation.

Scientific Research Applications

Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid has been widely used in scientific research as a fluorescent probe for various biological and chemical applications. It has been used to study the binding of proteins, nucleic acids, and other biomolecules. Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid has also been used to study the dynamics of biological membranes, as well as the interactions between different molecules in living cells.

properties

CAS RN

117-70-4

Product Name

Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid

Molecular Formula

C10H6N2O4S

Molecular Weight

250.23 g/mol

IUPAC Name

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid

InChI

InChI=1S/C10H6N2O4S/c13-17(14,15)9-5-8-10(16-12-11-8)7-4-2-1-3-6(7)9/h1-5H,(H,13,14,15)

InChI Key

OIDKWKZBMQUGNQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O

Other CAS RN

117-70-4

synonyms

naphth[2,1-d]-1,2,3-oxadiazole-5-sulphonic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.